molecular formula C18H18N4O B12207381 3-[(E)-(benzylimino)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(E)-(benzylimino)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12207381
M. Wt: 306.4 g/mol
InChI Key: RWOZXIGIGUNXAW-UHFFFAOYSA-N
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Description

3-[(E)-(benzylimino)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, making it a privileged scaffold in medicinal chemistry.

Preparation Methods

The synthesis of 3-[(E)-(benzylimino)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with amines to form imines, followed by cyclization reactions to construct the pyrido[1,2-a]pyrimidine core. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

3-[(E)-(benzylimino)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylamino groups, where nucleophiles replace existing substituents under suitable conditions. Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(E)-(benzylimino)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is essential for cell proliferation .

Comparison with Similar Compounds

3-[(E)-(benzylimino)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

3-(benzyliminomethyl)-9-methyl-2-(methylamino)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C18H18N4O/c1-13-7-6-10-22-17(13)21-16(19-2)15(18(22)23)12-20-11-14-8-4-3-5-9-14/h3-10,12,19H,11H2,1-2H3

InChI Key

RWOZXIGIGUNXAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NCC3=CC=CC=C3)NC

Origin of Product

United States

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